![molecular formula C10H17N3 B1290089 2-[2-(1H-吡唑-1-基)乙基]哌啶 CAS No. 1052680-10-0](/img/structure/B1290089.png)

2-[2-(1H-吡唑-1-基)乙基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

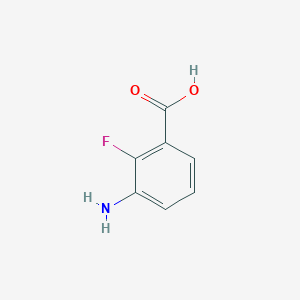

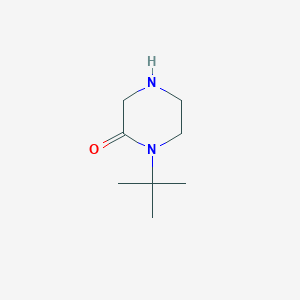

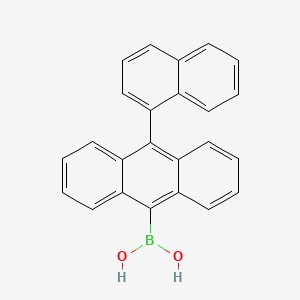

The compound "2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general characteristics and chemical behavior of piperidine compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceuticals and organic compounds .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex and involves multiple steps. For instance, the synthesis of piperidine imino-C-glycosides involves a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Another example is the synthesis of pyrazolo[1,5-a]pyridine derivatives, which involves reductive amination, amide hydrolysis, and N-alkylation . These methods demonstrate the versatility of piperidine synthesis and the ability to introduce various functional groups to the piperidine core.

Molecular Structure Analysis

Piperidine derivatives often exhibit interesting molecular structures due to the presence of various substituents. For example, a pyrazolopyrimidine ligand with a piperidine moiety has been synthesized and used to obtain copper(II) complexes, showcasing the ligand's ability to chelate metal ions . The molecular structure of piperidine derivatives can significantly influence their chemical properties and interactions with biological targets.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The piperidine moiety can act as a protecting group for phenols, showing stability under ortho-lithiation conditions and concentrated hydrobromic acid . Additionally, piperidine derivatives can be involved in cross-condensation reactions to form spiro compounds with potential physiological activity . These reactions highlight the reactivity and functionalization potential of the piperidine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed that the piperidine ring adopts a chair conformation and forms hydrogen bonds and weak interactions in the crystal lattice . The presence of various substituents on the piperidine ring can also affect the compound's binding affinity to biological receptors, as seen in the synthesis of compounds with high affinity for dopamine receptors . These properties are crucial for the development of piperidine-based pharmaceuticals.

科学研究应用

抗胆碱酯酶剂

研究表明,吡唑啉(包括与 2-[2-(1H-吡唑-1-基)乙基]哌啶在结构上相关的化合物)可以合成作为潜在的抗胆碱酯酶剂。这些化合物已被研究其对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BuChE) 的作用,这在神经退行性疾病的治疗中很重要 (Altıntop,2020)。

用于癌症治疗的 Aurora 激酶抑制剂

一种与 2-[2-(1H-吡唑-1-基)乙基]哌啶在结构上相似的化合物已被研究为 Aurora 激酶抑制剂,这可能有助于治疗癌症 (ロバート·亨利,詹姆斯,2006)。

大麻素受体拮抗剂

吡唑衍生物(与 2-[2-(1H-吡唑-1-基)乙基]哌啶相关)已被探索为大麻素受体的特异性拮抗剂。这些化合物可能在拮抗大麻素的副作用方面具有治疗应用 (Lan 等,1999)。

多官能吡啶的合成

研究报告了新型多官能吡唑基取代吡啶的合成,其中使用了与 2-[2-(1H-吡唑-1-基)乙基]哌啶相关的化合物。这些化合物在各个技术领域具有潜在应用 (Latif 等,2003)。

用于中枢神经系统疾病的多功能剂的开发

对与 2-[2-(1H-吡唑-1-基)乙基]哌啶密切相关的 (芳氧基)乙基哌啶的 N-烷基芳磺酰胺衍生物的研究,已经发现了在复杂中枢神经系统疾病的治疗中具有多功能剂潜力的化合物 (Canale 等,2016)。

克唑替尼中间体的合成

与 2-[2-(1H-吡唑-1-基)乙基]哌啶相关的化合物已被用于合成克唑替尼,这是一种用于癌症治疗的重要药物。为此目的,已经开发了一种稳健的合成方法 (Fussell 等,2012)。

安全和危害

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

作用机制

Target of Action

It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities .

Mode of Action

It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .

Result of Action

Pyrazole derivatives are known to have a wide range of biological activities .

属性

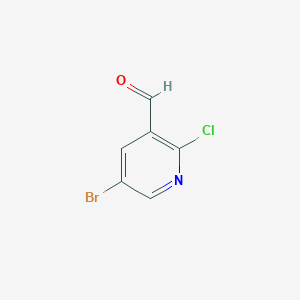

IUPAC Name |

2-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMVKNSVSMEHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

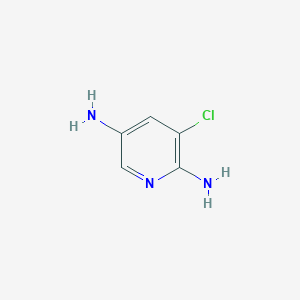

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)